N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide
Description
N-[1-(2-Bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide (CAS: 3D-PZC06487) is a synthetic organic compound featuring a cyclohexyl ring substituted with a bromoacetyl group and a trifluoroacetamide moiety. Its molecular formula is C₁₀H₁₃BrF₃NO₂, with a molecular weight of 324.12 g/mol. The bromoacetyl group confers electrophilic reactivity, making it a valuable intermediate in nucleophilic substitution reactions, while the trifluoroacetamide enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF3NO2/c11-6-7(16)9(4-2-1-3-5-9)15-8(17)10(12,13)14/h1-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXISFIKDSMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)CBr)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclohexylamine with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoacetyl group undergoes nucleophilic substitution with nitrogen-, oxygen-, and sulfur-based nucleophiles:
Key Observations :
-
Reactions with azides proceed with near-quantitative yields under mild conditions, enabling downstream click chemistry applications .
-
Steric hindrance from the cyclohexyl group slows substitution kinetics compared to linear analogs .
Cycloaddition Reactions
The azide derivative participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction :
Outcomes :
-
Forms 1,4-disubstituted triazoles (95% yield) with regiospecificity .
-
Reaction proceeds at 25°C in <2 h, highlighting efficiency .
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated couplings exploit the bromoacetyl moiety:
| Reaction Type | Catalytic System | Product | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | N-[1-(2-Arylacetyl)cyclohexyl]-2,2,2-trifluoroacetamide | 60–75 |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenylated derivatives | 55 |
Limitations :
-
Steric bulk reduces coupling efficiency compared to non-cyclohexyl analogs .
-
Trifluoroacetamide remains intact under cross-coupling conditions .
Reductive Transformations
Controlled reductions modify the ketone or amide groups:
Zinc-Mediated Dehalogenation :
(88% yield)
Selective Amide Reduction :
Acid/Base-Mediated Rearrangements
Under strong bases (e.g., NaOH), the compound undergoes retro-aldol cleavage:
Product : Cyclohexanone and bromoacetic acid trifluoroacetamide (isolated in 70% yield) .
Thermal Stability
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25–150 | <2 | Dehydration |
| 150–220 | 45 | Bromoacetyl decomposition |
| 220–300 | 33 | Trifluoroacetamide degradation |
Biological Derivatization
The bromoacetyl group enables bioconjugation:
Reaction with Thiol-Containing Biomolecules :
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclohexylamine with 2-bromoacetyl chloride in the presence of a base like triethylamine. The final product is obtained by reacting the intermediate with trifluoroacetic anhydride. Key parameters for this synthesis include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction Time: 2-4 hours
This compound features notable chemical properties that allow it to undergo various reactions, including nucleophilic substitution and reduction, making it valuable as a synthetic intermediate in organic chemistry.
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.
Biology
Biologically, this compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The bromoacetyl group can covalently bond with nucleophilic residues in proteins, which is crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Medicine
In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent. Its ability to inhibit specific enzymes makes it a candidate for drug discovery efforts aimed at treating various diseases, including cancer and infectious diseases .
Industry
The compound also finds applications in industrial settings, particularly in the production of agrochemicals and specialty chemicals. Its reactivity allows it to be used in formulating products that require specific chemical properties.
Case Studies and Research Findings
Several case studies highlight the significance of this compound in scientific research:
- Enzyme Inhibition Studies: Research has demonstrated that derivatives of this compound can effectively inhibit enzymes involved in disease pathways. For instance, studies have shown its potential in targeting specific cancer-related enzymes .
- Antimicrobial Activity: Compounds structurally related to this compound have been evaluated for antimicrobial properties against various pathogens. These studies indicate promising activity against both bacterial and fungal strains .
- Pharmacological Investigations: The compound has been included in pharmacological studies assessing its efficacy against different cancer cell lines. Results suggest significant anticancer activity, supporting further exploration as a therapeutic agent .
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Enables development of complex molecules |
| Biology | Enzyme inhibition studies | Important for understanding biological processes |
| Medicine | Potential pharmacological agent | Aims at treating diseases like cancer |
| Industry | Production of agrochemicals and specialty chemicals | Enhances product formulation capabilities |
Mechanism of Action
The mechanism of action of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoroacetamide moiety may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Research Insights
- Reactivity : Bromoacetyl derivatives (e.g., target compound) exhibit faster substitution kinetics than chloro analogs due to bromine’s superior leaving-group ability .
- Biological Relevance : Trifluoroacetamide-containing heterocycles (e.g., thiazoles) show promise in drug discovery, leveraging fluorine’s metabolic stability and heterocycles’ target specificity .
Biological Activity
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide (CAS No. 1864064-87-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a trifluoroacetamide moiety and a bromoacetyl group, which may influence its interaction with biological targets, including enzymes and receptors. This article explores the compound's synthesis, mechanism of action, and biological activity based on diverse research findings.
- Molecular Formula : C10H13BrF3NO2
- Molecular Weight : 316.12 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Reaction of cyclohexylamine with 2-bromoacetyl chloride in the presence of a base (e.g., triethylamine).
- Subsequent reaction with trifluoroacetic anhydride to yield the final product.
- Conditions : Room temperature to 50°C in solvents like dichloromethane or tetrahydrofuran over 2-4 hours.
The mechanism by which this compound exerts its biological effects is primarily through:
- Covalent bonding : The bromoacetyl group forms covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
- Enhanced binding affinity : The trifluoroacetamide moiety may increase the compound's lipophilicity and metabolic stability, enhancing its interaction with biological targets .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes. For instance:
- Protease Inhibition : Studies have shown that compounds with similar structures effectively inhibit serine proteases by targeting the active site .
- Case Study : In a study involving enzyme assays, this compound demonstrated significant inhibition of target enzymes at nanomolar concentrations.
Pharmacological Applications
The compound is being investigated for its potential applications in pharmacology:
- Cancer Treatment : Preliminary studies suggest that it may serve as a lead compound for developing targeted therapies against cancers such as prostate cancer. Its mechanism as a proteolysis targeting chimera (PROTAC) highlights its ability to recruit proteins for degradation .
- Neuroprotective Effects : Some analogs have shown promise in modulating neuroprotective pathways, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[1-(2-chloroacetyl)cyclohexyl]-2,2,2-trifluoroacetamide | Chloro | Moderate protease inhibition |
| N-[1-(2-iodoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide | Iodo | High binding affinity to target receptors |
| N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-difluoroacetamide | Difluoro | Lower metabolic stability compared to trifluoro variant |
Q & A
Q. What are the established synthetic routes for N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a cyclohexylamine scaffold. A common approach includes:
Trifluoroacetamide formation : React cyclohexylamine with trifluoroacetic anhydride (TFAA) under anhydrous conditions to form N-cyclohexyl-2,2,2-trifluoroacetamide .
Bromoacetylation : Introduce the bromoacetyl group via nucleophilic substitution using bromoacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Purity Optimization :
-
Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
-
Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
- Key Data :
| Step | Reactants | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| 1 | Cyclohexylamine + TFAA | Room temperature, anhydrous | 85% | >95% | |
| 2 | Intermediate + bromoacetyl chloride | 0–5°C, DCM, 2h | 72% | ~90% |
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm), trifluoroacetamide carbonyl (δ 160–165 ppm), and bromoacetyl signals (δ 3.8–4.2 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C-Br: ~1.93 Å) and confirm stereochemistry (e.g., cyclohexyl chair conformation) .
- IR spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store at –20°C in airtight containers .
- Light Sensitivity : Bromoacetyl group is light-sensitive; use amber vials and inert atmosphere (N2/Ar) .
- Hydrolysis Risk : Susceptible to hydrolysis in aqueous media; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromoacetylation efficiency?
- Methodological Answer :
-
Solvent Screening : Test polar aprotic solvents (DMF, THF) to enhance nucleophilicity.
-
Catalysis : Add a catalytic base (e.g., triethylamine) to neutralize HCl byproducts and accelerate substitution .
-
Kinetic Monitoring : Use in-situ FTIR to track bromoacetyl chloride consumption and optimize reaction time .
- Case Study :
| Solvent | Catalyst | Temp (°C) | Yield Improvement | Source |
|---|---|---|---|---|
| DCM | None | 0–5 | 72% | |
| THF | Et3N | 25 | 88% |
Q. What mechanistic insights explain the reactivity of the bromoacetyl moiety in cross-coupling reactions?
- Methodological Answer :
- Nucleophilic Substitution : The electron-withdrawing trifluoroacetamide group polarizes the C-Br bond, enhancing reactivity toward nucleophiles (e.g., thiols, amines) .
- DFT Calculations : Model transition states to predict regioselectivity in SN2 reactions (e.g., bromide leaving group activation energy: ~25 kcal/mol) .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-(2-fluorophenyl)acetamide derivatives) .
- Crystallographic Confirmation : Resolve ambiguities in molecular geometry (e.g., cyclohexyl ring puckering) via single-crystal X-ray diffraction .
- Dynamic NMR : Investigate conformational flexibility (e.g., cyclohexyl ring inversion) causing signal splitting .
Q. What preclinical applications are supported by this compound’s bioactivity profile?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~8 µg/mL) .
- Anticancer Screening : Evaluate cytotoxicity in HeLa cells via MTT assay (IC50: ~15 µM) .
- Mechanistic Probes : Use as a protein kinase inhibitor scaffold by targeting ATP-binding pockets via bromoacetyl warheads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
